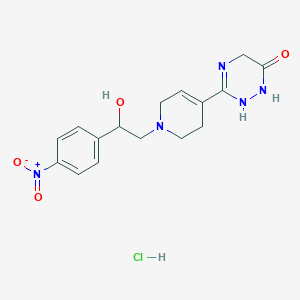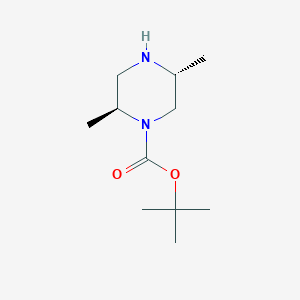
4-氨基-2-氯吡啶
描述
4-Amino-2-chloropyridine is an organic compound with the molecular formula C5H5ClN2. It is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring. This compound appears as a white to light yellow crystalline powder and is known for its high boiling point and solubility in organic solvents . It is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes .
科学研究应用
4-Amino-2-chloropyridine has a wide range of applications in scientific research, including:
作用机制
Target of Action
4-Amino-2-chloropyridine is a versatile compound widely used as an intermediate in pharmaceutical, agrochemical, and dye synthesis . It plays a crucial role in the production of drugs, pesticides, herbicides, and growth regulators . .
Mode of Action
The presence of both amino and chloro groups in the molecule renders 4-Amino-2-chloropyridine reactive towards nucleophilic substitution reactions . This property makes it a valuable intermediate in organic synthesis . It readily undergoes Suzuki-Miyaura coupling with phenylboronic acid .
Biochemical Pathways
4-Amino-2-chloropyridine is an important building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes . It can synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth . It is also a key substance in the synthesis of KT-30 (Forchlorfenuron, IUPAC name N-(2-chloro-4-pyridyl)-N’-phenylurea) . .
Pharmacokinetics
It is known that this compound is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone . This property could potentially impact its bioavailability.
Result of Action
4-Amino-2-chloropyridine has high biological activity . It is used in the synthesis of pyridine-based drugs such as antihistamines, anti-inflammatory agents, and sedatives . It is also a key intermediate in the production of anti-tumor and anti-viral drugs . In the agrochemical industry, it is an important building block in the synthesis of pesticides, herbicides, and fungicides .
Action Environment
4-Amino-2-chloropyridine and its pharmaceutical and pesticide intermediates have the advantages of high biological activity, low toxicity, long-lasting period, and easy degradation in the environment . Caution must be exercised when handling 4-amino-2-chloropyridine due to its potential harmful effects on ingestion, skin contact, and inhalation . Proper safety measures, such as wearing protective equipment, should be followed to ensure personal safety .
生化分析
Biochemical Properties
4-Amino-2-chloropyridine is a versatile compound with diverse properties, including a high boiling point and solubility in organic solvents . It is reactive towards nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis
Cellular Effects
Caution must be exercised when handling 4-Amino-2-chloropyridine due to its potential harmful effects on ingestion, skin contact, and inhalation .
Molecular Mechanism
The presence of both amino and chloro groups in the molecule renders it reactive towards nucleophilic substitution reactions .
Temporal Effects in Laboratory Settings
It has a high boiling point of 153°C, indicating its stability under high temperatures .
Dosage Effects in Animal Models
A study found that the relative toxicity to zebrafish embryo development was the highest for 2-amino-5-chloropyridine, a related compound .
Metabolic Pathways
It is an important building block in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Transport and Distribution
It is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Amino-2-chloropyridine involves the use of 2-chloropyridine as a starting material. The process includes the following steps :
Oxidation: 2-chloropyridine is oxidized using meta-chloroperbenzoic acid to form 2-chloropyridine oxide.
Nitration: The 2-chloropyridine oxide is then reacted with a mixture of concentrated nitric acid and concentrated sulfuric acid to produce 2-chloro-4-nitropyridine nitric oxide.
Reduction: Finally, 2-chloro-4-nitropyridine nitric oxide is reduced to 4-Amino-2-chloropyridine.
Industrial Production Methods
The industrial production of 4-Amino-2-chloropyridine typically involves large-scale synthesis using similar reaction conditions as described above. The process is designed to be efficient, with high yields and cost-effective raw materials .
化学反应分析
Types of Reactions
4-Amino-2-chloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the presence of both amino and chloro groups, it readily participates in nucleophilic substitution reactions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling with phenylboronic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in organic solvents like ethanol or methanol.
Coupling Reactions: Reagents such as phenylboronic acid and palladium catalysts are used under mild conditions.
Major Products
相似化合物的比较
Similar Compounds
2-Amino-4-chloropyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
5-Amino-2-chloropyridine: Similar but with the amino group at the 5-position instead of the 4-position.
2-Amino-4-bromopyridine: Similar but with a bromine atom instead of a chlorine atom.
Uniqueness
4-Amino-2-chloropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. Its combination of an amino group and a chlorine atom makes it particularly useful in nucleophilic substitution reactions and as an intermediate in the synthesis of various complex molecules .
属性
IUPAC Name |
2-chloropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBDTBCGPHPIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162674 | |
| Record name | 4-Amino-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14432-12-3 | |
| Record name | 4-Amino-2-chloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14432-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloropyridin-4-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014432123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloropyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROPYRIDIN-4-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHC29VF8KH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Amino-2-chloropyridine in chemical synthesis?
A: 4-Amino-2-chloropyridine serves as a crucial building block in organic synthesis. It acts as an intermediate in producing various compounds, notably N(2-chloro-4-pyridyl)-N*-phenylurea (CPPU). [] CPPU exhibits significant cytokinin activity, exceeding that of other adenine-type cytokinins, making it valuable in plant growth regulation. []
Q2: How does the chlorine substituent in 4-Amino-2-chloropyridine influence its reactivity?
A: The chlorine atom's presence impacts 4-Amino-2-chloropyridine's reactivity in reactions like the Suzuki coupling. Research shows that the chlorine atom allows for efficient palladium-catalyzed Suzuki coupling with arylboronic acids, even in water and without added base. [] This characteristic simplifies the reaction process and highlights the compound's versatility in synthetic chemistry.
Q3: What insights do crystallographic studies provide about the structure and interactions of 4-Amino-2-chloropyridine?
A: Crystallographic studies, as exemplified by the formation of dichloro-bis(4-amino-2-chloropyridine)zinc(II), reveal that 4-Amino-2-chloropyridine can act as a ligand. [] In this complex, the nitrogen atom of the pyridine ring coordinates with a zinc ion. Furthermore, the amino group participates in intermolecular hydrogen bonding with chloride ions, contributing to the formation of a three-dimensional network within the crystal structure. []
Q4: What are the key analytical techniques used to identify and quantify 4-Amino-2-chloropyridine?
A: Researchers utilize various analytical techniques to characterize and quantify 4-Amino-2-chloropyridine. Time-of-flight mass spectrometry (TOF/MS) coupled with liquid chromatography (LC-MS) proves particularly effective in identifying 4-Amino-2-chloropyridine and its transformation products. [] This technique is crucial for analyzing the fate and transformation of substances like Forchlorfenuron (FCF) in biological systems. []
Q5: Can 4-Amino-2-chloropyridine participate in supramolecular assemblies, and what are the implications?
A: Yes, 4-Amino-2-chloropyridine can engage in supramolecular assemblies through hydrogen bonding interactions. Studies have shown its ability to form cocrystals with organic acids, specifically 3-chlorobenzoic acid. [] This cocrystal formation highlights the potential of 4-Amino-2-chloropyridine in crystal engineering and the development of materials with tailored properties.
Q6: Have any specific applications of 4-Amino-2-chloropyridine derivatives been explored in medicinal chemistry?
A: Yes, research has explored the antibacterial properties of derivatives of 4-Amino-2-chloropyridine. Notably, 1-alkyl-1,4-dihydro-4-oxo-1,8- and 1,6-naphthyridine-3-carboxylic acids, synthesized from 4-Amino-2-chloropyridine, have shown promising activity against Pseudomonas aeruginosa, a bacterium known for its resistance to multiple antibiotics. [] These findings highlight the potential of 4-Amino-2-chloropyridine derivatives in developing novel antibacterial agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















